molecular formula C12H18O4 B133838 1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)- CAS No. 62572-90-1

1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)-

Cat. No. B133838
CAS RN: 62572-90-1
M. Wt: 226.27 g/mol
InChI Key: MELFVOGWPJFQBB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions and the use of different reagents and catalysts. For instance, the synthesis of a new monomer containing a trimethylene moiety was achieved through a three-step reaction involving nitration, reduction, and condensation reactions . Similarly, the synthesis of aminomethoxy derivatives of phenoxy-substituted propanes was performed through condensation reactions with formaldehyde and secondary amines . These synthetic routes highlight the versatility and adaptability of the core structure of 1,2-propanediol derivatives for various functionalizations.

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of phenoxy and methoxy groups, which influence the overall conformation and properties of the molecules. For example, the crystal structure of a lignin model compound revealed a specific conformation that allows for intermolecular hydrogen bonding, leading to a helical arrangement in the crystals . The orientation of methoxy groups in another compound resulted in different polymorphs with distinct emission properties .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the presence of functional groups that can act as ligands or participate in various chemical reactions. Dimeric complexes with metals such as cobalt, copper, and silver were synthesized using mercapto-derivatives of 1,2-propanediol as bridging ligands . These reactions demonstrate the potential of these compounds to form coordination complexes with metals, which could be useful in catalysis or material science.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are diverse and depend on their specific structures. Some compounds exhibit chromic effects, such as mechano-, thermo-, and chronochromism, and can switch their emission color and efficiency in response to external stimuli . The solvatochromic effect and aggregation-induced emission are also notable properties of these compounds . Additionally, the antimicrobial properties of aminomethoxy derivatives suggest their potential use in medical applications .

Scientific Research Applications

Functional Diversification through Glycosylation

Regioselective glucosylation of 1,2-propanediols, including derivatives like 3-(4-(2-methoxyethyl)phenoxy)-1,2-propanediol, can lead to the functional diversification of these compounds into fine chemicals. Sucrose phosphorylase-catalyzed transfer reactions have been optimized for this purpose, achieving significant yields and minimal by-product formation (Luley-Goedl et al., 2010).

Modification of Kaolinite Surfaces

Propanediols have been used to organically modify kaolinite surfaces via transesterification, affecting the interlayer environment. This modification suggests potential applications in specific adsorption and regioselective reactions within the kaolinite interlayer spaces (Itagaki & Kuroda, 2003).

Microbial Production of Diols

Diols including 1,3-propanediol and 1,2-propanediol are considered platform chemicals for green chemistry, with wide applications in chemicals and fuels. Advances in microbial production through bioconversion of renewable materials have been highlighted, pointing towards sustainable production methods (Zeng & Sabra, 2011).

Downstream Processing in Bioproduction

The extraction and purification of biologically produced diols, such as 1,3-propanediol, have been explored to reduce production costs. Techniques such as evaporation, distillation, and membrane filtration are under investigation to improve yield, purity, and energy consumption (Xiu & Zeng, 2008).

Regioselective Monoacetylation

Studies on the regioselective monoacetylation of 3-aryloxy-1,2-propandiols using immobilized Candida antarctica lipase have provided insights into the kinetics and mechanism, with implications for the synthesis of pharmaceutical compounds (Pawar & Yadav, 2015).

Molecular Docking and Chemical Calculations

Molecular docking and DFT calculations on related compounds have been conducted to explore molecular structures, spectroscopic data, and potential biological effects. This research could inform the development of pharmaceuticals and other chemical products (Viji et al., 2020).

properties

IUPAC Name

3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c1-15-7-6-10-2-4-12(5-3-10)16-9-11(14)8-13/h2-5,11,13-14H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELFVOGWPJFQBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CC=C(C=C1)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)-

CAS RN

62572-90-1
Record name H-93/82
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062572901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol
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Record name H-93/82
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

39 g of 4-(2-methoxy-ethyl)-phenol are heated to about 120° C., after addition of 0.5 g of benzyl-tributylammonium chloride, and 20.4 g of 2,3-epoxypropanol are added dropwise in the course of 15 minutes. The mixture is allowed to cool, the syrup is dissolved in CHCl3, the solution is washed with water and the CHCl3 residue is purified by preparative HPLC. 50 g of 3-[4-(2-methoxyethyl)-phenoxy]-propane-1,2-diol are obtained.
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
20.4 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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